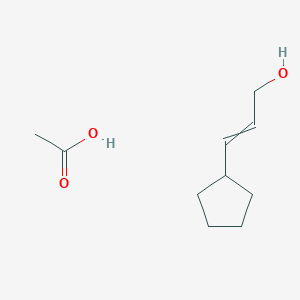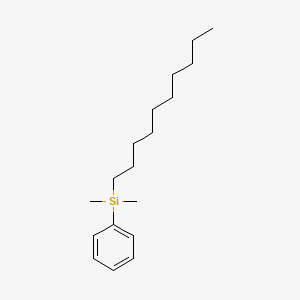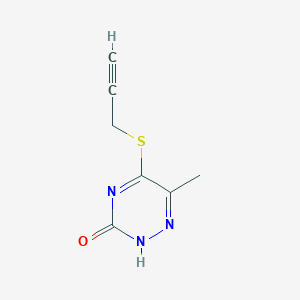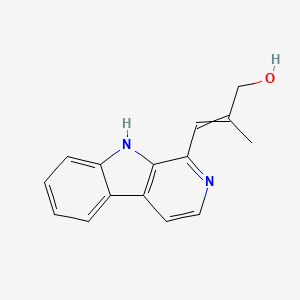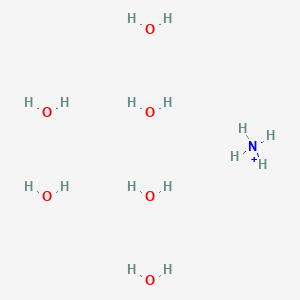![molecular formula C31H55N3O2 B12564178 6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide CAS No. 233609-67-1](/img/structure/B12564178.png)
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide is a synthetic organic compound characterized by its long alkyl chain and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide typically involves the reaction of octadecyl isocyanate with N-phenylhexanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process, allowing for better control over reaction parameters and reducing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including lubricants and coatings.
Wirkmechanismus
The mechanism of action of 6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminocaproic acid: Known for its antifibrinolytic properties and used in the treatment of bleeding disorders.
N-Phenylhexanamide: A simpler analog without the long alkyl chain, used in organic synthesis.
Uniqueness
6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic amide group. This amphiphilic nature makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
233609-67-1 |
|---|---|
Molekularformel |
C31H55N3O2 |
Molekulargewicht |
501.8 g/mol |
IUPAC-Name |
6-(octadecylcarbamoylamino)-N-phenylhexanamide |
InChI |
InChI=1S/C31H55N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-27-32-31(36)33-28-23-18-21-26-30(35)34-29-24-19-17-20-25-29/h17,19-20,24-25H,2-16,18,21-23,26-28H2,1H3,(H,34,35)(H2,32,33,36) |
InChI-Schlüssel |
RAXOMUGPAAQXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)


